molecular formula C9H9NO2 B2736336 2-[4-(Hydroxymethyl)phenoxy]acetonitrile CAS No. 123226-38-0

2-[4-(Hydroxymethyl)phenoxy]acetonitrile

Cat. No.: B2736336
CAS No.: 123226-38-0
M. Wt: 163.176
InChI Key: SCFLEHVZZDTNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydroxymethyl)phenoxy]acetonitrile is an organic compound characterized by a phenoxy group substituted with a hydroxymethyl (-CH2OH) moiety at the para position, linked to an acetonitrile (-CH2CN) group. Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its polar hydroxymethyl group, which enhances solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile typically involves the reaction of 4-(hydroxymethyl)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenoxy]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to form an amine group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-[4-(carboxymethyl)phenoxy]acetonitrile.

    Reduction: Formation of 2-[4-(hydroxymethyl)phenoxy]ethylamine.

    Substitution: Formation of various substituted phenoxyacetonitrile derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenoxy]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[4-(Hydroxymethyl)phenoxy]acetonitrile with analogous compounds, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Key Properties/Applications
This compound C9H9NO2 163.17 -CH2OH (para) Intermediate in organic synthesis
2-(4-Hydroxyphenyl)acetonitrile C8H7NO 133.15 -OH (para) Degradation product in mustard seeds
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile C10H11NO2 177.20 -OCH2CH2OH (para) Solubility enhancer; intermediate
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile C11H13NO2 191.23 -OCH2CH2OCH3 (para) Synthetic intermediate
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile C9H9NO2 163.17 -OH (para), -OCH3 (meta) Pharmaceutical intermediate
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile C11H10N2OS 218.27 Thiazole ring (para) Potential bioactive applications

Key Observations:

  • Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to methoxy or ethoxy substituents, improving water solubility .
  • Reactivity : The -CH2OH group enables hydrogen bonding and further functionalization (e.g., esterification), unlike inert groups like methoxy .

Research Findings and Data

Stability and Degradation

  • Hydroxymethyl vs. Hydroxyl Groups : The hydroxymethyl group in the target compound offers greater hydrolytic stability compared to hydroxyl-substituted analogs, which degrade more readily under acidic conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that methoxyethoxy-substituted derivatives decompose at higher temperatures (~200°C) than hydroxymethyl analogs (~180°C) due to reduced polarity .

Molecular Docking Studies

  • Fungal HDAC Inhibition : Docking simulations reveal that hydroxymethyl-substituted acetonitriles exhibit stronger binding to MoRPD3 (a fungal HDAC) than methoxy derivatives, attributed to hydrogen bonding with active-site residues .

Biological Activity

2-[4-(Hydroxymethyl)phenoxy]acetonitrile is a chemical compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol. It features a phenoxy group attached to an acetonitrile moiety, with a hydroxymethyl substituent at the para position of the phenyl ring. This unique structure suggests potential biological activities that merit investigation, particularly in fields such as medicinal chemistry, agricultural chemistry, and material science.

The synthesis of this compound can be achieved through various methods, including the Petasis reaction, which involves the combination of specific reactants to yield the desired compound. The compound's properties make it a candidate for further research into its biological activities.

Potential Biological Activities

  • Antiproliferative Effects : Compounds with structural similarities have demonstrated antiproliferative effects in mammalian cells, potentially through inhibition of topoisomerase II activity .
  • Herbicidal Activity : The compound has been tested for herbicidal activity under greenhouse conditions using cornflower (Centaurea cyanus L.) as a test plant, indicating potential applications in agricultural chemistry.
  • Binding Affinity Studies : Investigations into its interaction with biological targets could reveal insights into its therapeutic applications, particularly regarding viral replication or oxidative stress responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes several similar compounds along with their notable features:

Compound NameMolecular FormulaSimilarity IndexNotable Features
2-(4-Hydroxyphenyl)acetonitrileC₈H₇NO0.90Lacks hydroxymethyl group
2-(3-Hydroxy-4-isopropylphenyl)acetonitrileC₉H₁₁NO0.91Contains isopropyl substituent
2-(5-Hydroxy-2,4-dimethylphenyl)acetonitrileC₁₁H₁₃NO0.88Dimethyl substitution increases steric bulk
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrileC₁₃H₁₉NO0.94Bulky tert-butyl groups impact solubility

This comparative analysis highlights how the specific hydroxymethyl substitution in this compound influences its reactivity and potential biological activity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Herbicidal Studies : In greenhouse trials, compounds similar to this compound have shown effective herbicidal properties against various plant species, suggesting that this compound may also serve as an effective herbicide under similar conditions.
  • Antiviral Activity : Other compounds within this chemical class have been evaluated for their antiviral properties, particularly against hepatitis B virus (HBV), indicating that further investigation into the antiviral potential of this compound could be beneficial .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[4-(Hydroxymethyl)phenoxy]acetonitrile, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Synthesis of nitrile-containing compounds like this derivative often involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using sulfonyl chlorides and nitriles in the presence of bases (e.g., triethylamine) to introduce functional groups like hydroxyimino . Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, particularly the hydroxymethyl and phenoxy moieties. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. Purification is typically achieved via reverse-phase column chromatography with acetonitrile/water gradients, as demonstrated in pharmaceutical synthesis workflows .

Q. What are the known physical and chemical properties of this compound, and what data gaps exist in current literature?

Methodological Answer: Current data for related acetonitrile derivatives suggest a melting point range of 192–194°C for structurally similar compounds, though properties like log P (log octanol-water partition coefficient), water solubility, and vapor pressure remain uncharacterized for this specific compound . Researchers should prioritize thermogravimetric analysis (TGA) to determine decomposition temperatures and HPLC-based log P measurements to assess hydrophobicity. Stability under varying pH and temperature conditions should also be evaluated usingaccelerated stability studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. skin irritation) may arise from differences in test models or impurity levels. To resolve these, conduct in vitro assays (e.g., Ames test for mutagenicity, OECD 439 for skin irritation) under standardized conditions . Cross-validate results with computational tools like QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints. Additionally, impurity profiling via LC-MS/MS can identify contaminants that may influence toxicity outcomes .

Q. What strategies are effective in identifying and quantifying degradation products of this compound under varying conditions?

Methodological Answer: Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are critical. Use HPLC-UV/HRMS with a C18 column (acetonitrile/water mobile phase) to separate and characterize degradation products . For example, oxidative degradation products may include hydroxylated derivatives or nitrile hydrolysis products. Quantify major degradants using calibration curves with reference standards and validate method precision via intra-day/inter-day reproducibility tests .

Q. How can computational chemistry aid in predicting the bioactivity of this compound derivatives?

Methodological Answer: Molecular docking and density functional theory (DFT) calculations can predict interactions with biological targets (e.g., enzymes or receptors). For instance, the hydroxymethyl group’s hydrogen-bonding capacity can be modeled to assess binding affinity. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools like SwissADME can optimize derivatives for improved pharmacokinetics. Structural analogs with chlorophenyl or bis-hydroxyethylamino groups, known for pharmaceutical activity, provide a scaffold for virtual screening .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFLEHVZZDTNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.